molecular formula C16H15FN6OS B12017348 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 578001-34-0

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B12017348
CAS No.: 578001-34-0
M. Wt: 358.4 g/mol
InChI Key: QXGCWNKIKAHVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the triazole intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the triazole-pyrazine intermediate with an appropriate thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate with 3-fluoroaniline to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s triazole and pyrazine moieties are known for their bioactivity. It can be studied for its potential antimicrobial, antifungal, and anticancer properties. Researchers may investigate its mechanism of action and efficacy against various pathogens or cancer cell lines.

Medicine

In medicine, the compound could be explored as a potential therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development. Preclinical studies would be necessary to evaluate its pharmacokinetics, toxicity, and therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide likely involves interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the pyrazine moiety might interact with nucleic acids or proteins. The fluorophenyl group can enhance the compound’s binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a fluorinated phenyl group.

    Pyrazinamide: An antitubercular agent containing a pyrazine ring.

Uniqueness

Compared to these compounds, 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is unique due to its combination of a triazole ring, pyrazine moiety, and fluorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

578001-34-0

Molecular Formula

C16H15FN6OS

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C16H15FN6OS/c1-2-23-15(13-9-18-6-7-19-13)21-22-16(23)25-10-14(24)20-12-5-3-4-11(17)8-12/h3-9H,2,10H2,1H3,(H,20,24)

InChI Key

QXGCWNKIKAHVDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.